molecular formula C16H16N2O5S B5389502 N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]phenyl}acetamide

N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]phenyl}acetamide

Cat. No.: B5389502
M. Wt: 348.4 g/mol
InChI Key: DLHARSGJODOHGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]phenyl}acetamide is a useful research compound. Its molecular formula is C16H16N2O5S and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.07799279 g/mol and the complexity rating of the compound is 547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-11(19)17-12-3-2-4-13(9-12)18-24(20,21)14-5-6-15-16(10-14)23-8-7-22-15/h2-6,9-10,18H,7-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHARSGJODOHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]phenyl}acetamide are cholinesterase and lipoxygenase enzymes . These enzymes play crucial roles in the nervous system and inflammatory responses, respectively.

Mode of Action

The compound interacts with its targets by inhibiting their activity. The inhibition of cholinesterase prevents the breakdown of acetylcholine, a neurotransmitter, thereby increasing its availability. On the other hand, the inhibition of lipoxygenase disrupts the synthesis of leukotrienes, which are involved in inflammatory responses.

Biochemical Pathways

The compound affects the cholinergic and leukotriene pathways. By inhibiting cholinesterase, it enhances cholinergic transmission, which can have various effects on the body, including improved cognition. The inhibition of lipoxygenase disrupts the leukotriene pathway, reducing inflammation.

Action Environment

Environmental factors such as pH and temperature can influence the action, efficacy, and stability of the compound. For instance, the synthesis of the compound involves reactions under dynamic pH control. Additionally, factors like the presence of other medications in the body can also affect the compound’s action through drug-drug interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.